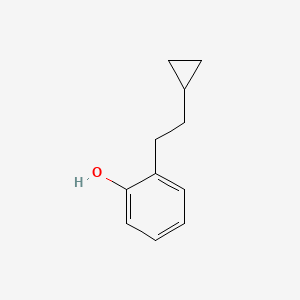

2-(2-Cyclopropylethyl)phenol

Description

Contextualization of Phenolic Compounds as Architecturally Significant Scaffolds

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, represent a cornerstone of organic chemistry. wikipedia.orgnih.gov Their inherent reactivity and structural versatility make them invaluable building blocks in the synthesis of a wide array of complex molecules. The hydroxyl group profoundly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution reactions. chemspider.com This activation allows for the introduction of various functional groups, leading to a diverse range of derivatives with applications spanning from materials science to pharmaceuticals. nih.gov Phenols are precursors to important polymers, such as the phenol-formaldehyde resins, and are central to the structure of many natural products and biologically active molecules. nih.govchemwhat.co.il

Examination of the Cyclopropyl (B3062369) Moiety's Unique Stereoelectronic Properties

The cyclopropyl group, a three-membered carbocyclic ring, is far more than a simple cycloalkane. Its unique stereoelectronic properties set it apart and make it a desirable feature in medicinal chemistry and materials science. chemspider.com The C-C bonds of a cyclopropane (B1198618) ring possess significant π-character due to bond angle strain, and its C-H bonds are shorter and stronger than those in larger alkanes. chemspider.com These characteristics can enhance metabolic stability by making the molecule less susceptible to oxidative metabolism. Furthermore, the rigid, three-dimensional nature of the cyclopropyl group can enforce specific conformations, which is crucial for the interaction of a molecule with biological targets. Its incorporation can influence a molecule's lipophilicity and binding affinity, often leading to improved pharmacological profiles. chemspider.com

Overview of Existing Academic Literature on 2-(2-Cyclopropylethyl)phenol and its Analogues

While specific academic literature focusing solely on this compound is limited, research on its analogues, particularly those with additional substitutions on the phenol (B47542) ring, provides significant insights. A notable analogue, Ciprofol (2-[(1R)-1-cyclopropylethyl]-6-isopropylphenol), has been investigated as a novel general anesthetic. Studies on such compounds highlight the strategic incorporation of the cyclopropyl group to enhance anesthetic potency and introduce stereoselective effects. The synthesis of these complex phenols often involves multi-step sequences, including methods like the Friedel-Crafts reaction or more modern cross-coupling techniques. For instance, the Chan-Lam cyclopropylation offers a direct method for forming cyclopropyl aryl ethers from phenols, showcasing the ongoing development of synthetic strategies for this class of compounds. Patent literature also describes the synthesis of related structures, such as 2-bromo-6-(1-cyclopropylethyl)phenol, as intermediates for more complex pharmaceutical agents.

Rationale for Comprehensive Mechanistic and Synthetic Inquiry

The structural amalgamation of a phenolic core and a cyclopropylethyl substituent in this compound presents a compelling case for detailed scientific investigation. The established biological significance of phenolic compounds, coupled with the unique conformational and metabolic advantages conferred by the cyclopropyl moiety, suggests that this and related molecules could be of significant interest in drug discovery. chemspider.com The development of novel general anesthetics like Ciprofol from a similar structural template underscores the potential for discovering new therapeutic agents within this chemical space. A thorough mechanistic understanding of the interplay between the cyclopropyl group and the phenolic ring could lead to the design of molecules with finely tuned properties. Furthermore, the exploration of efficient and stereoselective synthetic routes to this compound and its derivatives is crucial for accessing these compounds for further study and potential applications.

Chemical and Physical Data

Specific experimental data for this compound is not widely available in public literature. The following table provides basic information.

| Property | Value |

| CAS Number | 33494-48-3 |

| Molecular Formula | C11H14O |

| Molecular Weight | 162.23 g/mol |

To provide context, the following table presents data for the closely related and well-characterized analogue, Ciprofol.

Properties of Ciprofol (2-[(1R)-1-cyclopropylethyl]-6-isopropylphenol)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1637741-58-2 | |

| Molecular Formula | C14H20O | |

| Molar Mass | 204.313 g·mol−1 | |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

| Solubility | Not specified | |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyclopropylethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOBYYGFRKZCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304659 | |

| Record name | Phenol, 2-(2-cyclopropylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33494-48-3 | |

| Record name | Phenol, 2-(2-cyclopropylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33494-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(2-cyclopropylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Cyclopropylethyl Phenol

Strategic Approaches for Phenol (B47542) Core Elaboration

The introduction of substituents onto a phenolic ring can be achieved through various methods, including direct functionalization of a pre-existing phenol or the construction of the substituted aromatic ring from acyclic precursors.

Direct Aromatic Functionalization Techniques for Phenol Derivatives

Direct functionalization of the phenol core is a common and efficient strategy. The hydroxyl group is a strongly activating, ortho-, para-directing group, which influences the regioselectivity of electrophilic aromatic substitution reactions.

One of the most effective methods for introducing an alkyl group at the ortho position of a phenol is through catalyzed alkylation reactions. For instance, rhenium-catalyzed ortho-alkylation of phenols with alkenes provides a regioselective method for mono-alkylation. This reaction proceeds exclusively at the ortho-position, and the reaction ceases after the introduction of a single alkyl chain.

Another powerful strategy for ortho-alkylation involves a two-step sequence: O-allylation followed by a Claisen rearrangement. Phenol can be converted to allyl phenyl ether via a Williamson ether synthesis, typically using allyl bromide in the presence of a base like potassium carbonate. Subsequent heating of the allyl phenyl ether induces a-sigmatropic rearrangement, known as the Claisen rearrangement, to yield 2-allylphenol with high regioselectivity. This intermediate is a versatile precursor for the synthesis of 2-(2-Cyclopropylethyl)phenol.

Direct ortho-vinylation or ortho-alkenylation of phenols provides a more direct route to precursors for the target side chain. These methods often employ transition metal catalysis to achieve the desired transformation.

Below is a table summarizing selected direct aromatic functionalization techniques applicable to phenol derivatives.

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Williamson Ether Synthesis | Phenol, Allyl bromide, K₂CO₃, Acetone (reflux) | Allyl phenyl ether | High | |

| Claisen Rearrangement | Allyl phenyl ether, Heat (180-220 °C) | 2-Allylphenol | 70-85 (over two steps) | |

| Rhenium-Catalyzed Alkylation | Phenol, Alkene, Re₂(CO)₁₀ | ortho-Alkylphenol | Good |

Ring-Forming Reactions for Substituted Phenols

In contrast to modifying an existing aromatic ring, substituted phenols can also be synthesized through ring-forming reactions from acyclic precursors. These methods offer the advantage of building the desired substitution pattern from the ground up.

The Diels-Alder reaction followed by an aromatization step is a powerful strategy for constructing substituted aromatic rings. For example, bio-based furan derivatives can react with alkynes in a Diels-Alder/aromatization sequence to produce renewable phenol derivatives. This approach allows for the creation of molecular diversity on the phenol ring.

The Robinson annulation is another classic ring-forming reaction that can be adapted for the synthesis of phenols. This reaction involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. A one-pot Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters, followed by in situ dehydrofluorination and tautomerization, has been developed for the synthesis of 3,5-disubstituted and polysubstituted phenols.

The following table provides examples of ring-forming reactions for the synthesis of substituted phenols.

| Reaction Name | Key Steps | Precursors | Product Type | Reference |

| Diels-Alder/Aromatization | [4+2] Cycloaddition, Elimination/Oxidation | Substituted diene and dienophile | Substituted Phenol | |

| Robinson Annulation | Michael Addition, Intramolecular Aldol Condensation | α,β-Unsaturated ketone and a Michael donor | Polysubstituted Phenol |

Metal-Catalyzed Coupling Strategies for Phenol Formation

Transition metal-catalyzed cross-coupling reactions provide a direct and regioselective route to phenols from aryl halides. These methods are particularly useful when the desired substitution pattern is not easily accessible through other means.

Palladium-catalyzed hydroxylation of aryl halides is a well-established method for the synthesis of phenols. Various ligands, such as tBuBrettPhos, have been developed to facilitate the coupling of both potassium and cesium hydroxides with aryl and heteroaryl halides, affording a wide range of phenols in high yields. Boric acid can also be used as an efficient hydroxide source in palladium-catalyzed hydroxylations.

Copper-catalyzed hydroxylation of aryl halides, often referred to as the Ullmann condensation, is another widely used method. Modern protocols utilize ligands such as hydroxypicolinamides to enable the efficient coupling of aryl halides with hydroxide sources under milder conditions and with broad functional group tolerance. These reactions can often be performed in environmentally friendly solvents like water.

This table summarizes key metal-catalyzed coupling strategies for phenol formation.

| Metal Catalyst | Coupling Partners | Ligand/Additives | Key Features | Reference |

| Palladium | Aryl/Heteroaryl Halide, KOH/CsOH | tBuBrettPhos | High to excellent yields, broad scope | |

| Palladium | Aryl/Heteroaryl Halide, B(OH)₃ | tBuBrettPhos | Mild conditions, tolerates base-sensitive groups | |

| Copper | Aryl Halide, Hydroxide Source | Hydroxypicolinamides | Efficient for heteroaryl halides, wide functional group tolerance | |

| Copper | Aryl Bromide/Chloride, TBAOH | 4,7-dihydroxy-1,10-phenanthroline | Environmentally friendly (in water), excellent selectivity |

Precision Construction of the 2-(2-Cyclopropylethyl) Side Chain

The construction of the 2-(2-cyclopropylethyl) side chain requires methods for forming the cyclopropane (B1198618) ring and attaching it to the ethyl group at the ortho position of the phenol. A key intermediate for this transformation is 2-allylphenol.

Stereoselective Cyclopropanation Methods for Alkene Precursors

The terminal double bond of 2-allylphenol is an ideal substrate for cyclopropanation reactions. Several stereoselective methods are available for this transformation.

The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes. The reaction typically involves an organozinc carbenoid, such as that generated from diiodomethane and a zinc-copper couple. A modified version, known as the Furukawa reagent (Et₂Zn and CH₂I₂), is also highly effective. The presence of a hydroxyl group in the substrate, as in 2-allylphenol, can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity.

The Johnson-Corey-Chaykovsky reaction provides another route to cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides. While not directly applicable to 2-allylphenol, this method is a cornerstone of cyclopropane synthesis and can be used for related substrates.

Catalytic asymmetric cyclopropanation methods have also been developed, offering enantioselective routes to chiral cyclopropanes. These methods often employ chiral transition metal complexes or biocatalysts. For allylic alcohols, catalytic enantioselective cyclopropanation can be achieved using bis(iodomethyl)zinc with a chiral promoter.

The following table outlines common stereoselective cyclopropanation methods.

| Reaction | Reagent(s) | Key Features | Reference |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Stereospecific, hydroxyl-directed | |

| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity | |

| Corey-Chaykovsky Reaction | Sulfur ylides | For α,β-unsaturated carbonyls | |

| Catalytic Asymmetric Cyclopropanation | Diazoalkanes, chiral catalysts | Enantioselective |

Tandem Reactions for Cyclopropyl (B3062369) Moiety Introduction

Tandem or one-pot reactions offer an efficient approach to increase molecular complexity in a single synthetic operation. For the synthesis of this compound, several tandem strategies can be envisioned.

One potential tandem sequence involves the isomerization of the double bond in 2-allylphenol to form 2-(prop-1-en-1-yl)phenol, followed by in situ cyclopropanation. Ruthenium complexes are known to catalyze the selective isomerization of allyl phenyl ethers.

Another advanced strategy is a tandem cyclopropanation/Cope rearrangement. While the direct application to 2-allylphenol might lead to a different ring system, this type of tandem reaction, where a divinylcyclopropane undergoes a Cope rearrangement, is a powerful method for constructing seven-membered rings with high stereoselectivity.

A one-pot conversion of phenols to ketones has been developed, which could be adapted for the synthesis of a precursor to the target molecule. This method involves a transition-metal-free approach for the C-O bond cleavage of phenols and subsequent acylation.

While a direct one-pot synthesis of this compound from phenol is not explicitly detailed in the reviewed literature, the combination of known reactions in a tandem fashion presents a promising area for future research. For instance, a tandem Claisen rearrangement followed by a directed cyclopropanation could potentially be optimized into a one-pot procedure.

Strategies for Alkyl Chain Extension and Functionalization

The construction of the 2-cyclopropylethyl side chain on a phenol ring can be approached through the extension and subsequent functionalization of a pre-existing alkyl group. These strategies often involve the initial installation of a shorter, more reactive alkyl chain at the ortho position of the phenol, which is then elaborated to the desired cyclopropylethyl moiety.

One common approach is the direct C-H functionalization of phenols, which provides an atom-economical route to introduce alkyl groups. nih.govrsc.org For instance, copper-catalyzed ortho-C–H bond functionalization with α-aryl-α-diazoesters can yield alkylated phenol products in high yields under mild conditions. nih.gov While this introduces a two-carbon chain, further manipulation would be required to form the cyclopropyl ring.

Another strategy involves the initial ortho-alkylation of phenol with a precursor molecule containing a reactive handle. For example, ortho-allyl phenols can be synthesized via a triflic acid-catalyzed C-H bond functionalization of phenols with 1,3-dienes. nih.gov The resulting allyl group serves as a versatile precursor for the formation of the cyclopropane ring through various methods, such as reaction with carbenes. nih.gov This two-step process, involving initial alkylation followed by functionalization, allows for a modular approach to the target structure.

Furthermore, the derivatization of natural phenols often employs strategies that could be adapted for this purpose. Heck reactions on an existing allyl group could introduce an aryl group at the terminal position, which could then be part of a subsequent ring-forming reaction. nih.gov Alternatively, the Wacker-type oxidation of an allyl-benzene can form a propiophenone, providing a ketone functionality that can be a handle for further transformations. nih.gov

Convergent Synthesis of the Full this compound Scaffold

A direct approach to the synthesis of this compound involves the direct attachment of a complete cyclopropylethyl group to the phenol ring. The classic Friedel-Crafts alkylation is a primary method for this type of transformation. rsc.orgslchemtech.com This reaction would involve treating phenol with a suitable cyclopropylethyl electrophile, such as 1-bromo-2-cyclopropylethane or cyclopropylethanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst. slchemtech.comresearchgate.net

However, Friedel-Crafts alkylation of phenols is often plagued by challenges such as poor regioselectivity, leading to mixtures of ortho- and para-substituted products, and over-alkylation. rsc.org To overcome the issue of regioselectivity, specialized catalyst systems have been developed. For example, certain zeolite catalysts have demonstrated shape selectivity, favoring the formation of specific isomers in the alkylation of phenols with long-chain alkyl groups. google.com Rhenium carbonyl complexes, such as Re₂(CO)₁₀, have been shown to be highly effective for the exclusive ortho-alkylation of phenols with alkenes. orgsyn.org This method is particularly attractive as it is highly regioselective and the reaction typically stops after the introduction of a single alkyl chain. orgsyn.org

A hypothetical convergent synthesis could therefore involve the reaction of phenol with cyclopropylethene catalyzed by a rhenium complex to directly and selectively install the 2-cyclopropylethyl group at the ortho position.

An alternative convergent strategy involves introducing a precursor side chain onto the phenol, which is subsequently converted into the cyclopropylethyl group. This approach separates the challenges of regioselective alkylation from the formation of the strained cyclopropane ring.

A key reaction in this sequence is the ortho-alkylation of phenol with a molecule containing a double bond, such as an allyl halide. This can be achieved with high ortho-selectivity using various catalytic systems. nih.govorgsyn.org The resulting 2-allylphenol is an ideal substrate for cyclopropanation. The Simmons-Smith reaction, which utilizes a diiodomethane and a zinc-copper couple to generate a carbenoid species, is a classic and effective method for converting alkenes to cyclopropanes. researchgate.net

More advanced metal-catalyzed cyclopropanation reactions could also be employed. researchgate.net For example, the reaction of the 2-allylphenol with a diazo compound in the presence of a copper or rhodium catalyst can efficiently generate the cyclopropane ring. This method offers the advantage of broad functional group tolerance and control over stereochemistry. This pathway, which builds the key fragments separately before the final cyclopropanation step, exemplifies a convergent approach that allows for greater control and optimization at each stage.

Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency, focusing on minimizing waste, reducing energy consumption, and utilizing catalysts that promote high atom economy.

The principle of atom economy is central to green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is an inherently atom-economical strategy as it avoids the use of pre-functionalized substrates, thereby reducing steps and waste. nih.govrsc.org

Several catalytic systems have been developed for the alkylation of phenols that offer improved efficiency and sustainability over traditional methods.

| Catalyst System | Alkylating Agent | Key Advantages | Reference(s) |

| Rhenium (e.g., Re₂(CO)₁₀) | Alkenes | High ortho-selectivity; stops at mono-alkylation. | orgsyn.org |

| Copper (e.g., Cu(OTf)₂) | α-Aryl-α-diazoesters | High yields; mild reaction conditions; good ortho-selectivity. | nih.govrsc.org |

| Cobalt (e.g., Co(II) complexes) | Aryl/alkyl thiols | Mild conditions; moderate to excellent yields. | nih.gov |

| Zeolites (e.g., ZSM-12) | Alcohols, Olefins | Shape-selective; recyclable solid acid catalyst. | google.com |

| Iron (e.g., FeCl₃) | Alcohols | Effective for mono-alkylation; can be optimized with N₂ pressure. | researchgate.net |

These catalyst systems avoid the use of stoichiometric and often corrosive Lewis acids like AlCl₃, which are common in traditional Friedel-Crafts reactions. researchgate.net Solid acid catalysts, such as zeolites or cation-exchange resins like Amberlyst-15, are particularly advantageous as they are easily separated from the reaction mixture and can be recycled, simplifying purification and reducing waste. google.comnih.gov

Process intensification aims to develop more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch setups, is a key enabling technology for process intensification. nih.gov

The synthesis of this compound could benefit significantly from the application of flow chemistry. researchgate.net Key advantages include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which is particularly beneficial for potentially hazardous reactions or when using noxious reagents.

Precise Control: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters such as temperature and pressure, leading to higher yields and selectivities. researchgate.net

Scalability: Scaling up a flow process involves running the reactor for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up a batch reaction. researchgate.net

Development of Chiral Variants and Enantioselective Synthesis

The synthesis of specific enantiomers of this compound can be approached through several strategic pathways. These include the asymmetric alkylation of a phenolic precursor, the enantioselective construction of the cyclopropylethyl moiety, and the resolution of a racemic mixture of the final compound. While direct enantioselective synthesis of this compound is not extensively documented, analogous transformations reported in the literature provide a strong foundation for the development of such methodologies.

One promising approach is the asymmetric Friedel-Crafts alkylation of phenol or a protected phenol derivative. This reaction involves the use of a chiral catalyst to control the stereochemical outcome of the alkylation step. Chiral phosphoric acids and metal complexes with chiral ligands have emerged as powerful catalysts for such transformations. For instance, copper-catalyzed asymmetric propargylic alkylation of electron-rich phenol derivatives has been demonstrated to proceed with high yields and excellent enantioselectivities. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound by employing an appropriately substituted cyclopropylethyl electrophile.

The following table summarizes representative results for the asymmetric Friedel-Crafts alkylation of phenols with various electrophiles, highlighting the potential for achieving high enantioselectivity.

| Catalyst System | Electrophile | Phenol Derivative | Enantiomeric Excess (ee) | Reference |

| Cu(OTf)₂ / Chiral P,N,N-Ligand | Propargylic Ester | 3,5-Dialkoxyphenol | Up to 99% | nih.gov |

| Chiral Phosphoric Acid | Azoalkene | Various Phenols | High | |

| Cinchona Alkaloid-based Organocatalyst | α,β-Unsaturated Ketone | Naphthol | Up to 99% | buchler-gmbh.com |

Another viable strategy is the enzymatic kinetic resolution of racemic this compound. This method utilizes enzymes, typically lipases, that selectively acylate or hydrolyze one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. Lipase-catalyzed resolutions have been successfully applied to a variety of 2-alkylphenols and related secondary alcohols, often achieving high enantiomeric excess for both the unreacted substrate and the product. mdpi.comjocpr.com For example, the kinetic resolution of racemic aryloxy-propan-2-yl acetates using lipases from Pseudomonas fluorescens or Thermomyces lanuginosus has yielded both the (R)-alcohol and the (S)-acetate with enantiomeric excesses greater than 99%. mdpi.com

The table below presents data on the enzymatic resolution of various racemic alcohols, demonstrating the efficacy of lipases in separating enantiomers of structurally related compounds.

| Enzyme | Substrate | Acyl Donor/Solvent | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Ester | Reference |

| Pseudomonas fluorescens Lipase | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Phosphate buffer/Acetonitrile (B52724) | >99% (R) | >99% (S) | mdpi.com |

| Thermomyces lanuginosus Lipase (immobilized) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Phosphate buffer/Acetonitrile | >99% (R) | >99% (S) | mdpi.com |

| Candida antarctica Lipase B (CAL-B) | rac-Aryltrimethylsilyl chiral alcohols | Vinyl acetate/Hexane | >99% (S) | >99% (R) | mdpi.com |

Furthermore, the use of chiral auxiliaries represents a classical yet effective method for diastereoselective synthesis. wikipedia.orgresearchgate.net In this approach, a chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a phenol derivative or to a precursor of the cyclopropylethyl side chain to control the formation of the stereocenter.

While specific data for the direct application of these methods to this compound is limited in publicly available literature, the successful application of these advanced synthetic methodologies to structurally analogous compounds provides a clear and promising roadmap for the future development of its chiral variants and their efficient enantioselective synthesis.

Elucidation of Chemical Reactivity and Transformation Pathways

Reactivity Governed by the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a powerful activating substituent on the aromatic ring. Its presence significantly influences the molecule's participation in electrophilic aromatic substitution, O-alkylation, O-acylation, and polymerization reactions.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl group is a potent activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the ability of its lone pair of electrons to delocalize into the aromatic ring, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. byjus.combritannica.com For 2-(2-Cyclopropylethyl)phenol, the ortho position is already occupied by the cyclopropylethyl group. Consequently, electrophilic attack is predominantly directed to the para position (C4) and the remaining ortho position (C6).

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid introduces a nitro (-NO2) group onto the ring, typically yielding a mixture of 4-nitro- and 6-nitro-2-(2-cyclopropylethyl)phenol. byjus.com

Halogenation: Reaction with halogens, such as bromine in a non-polar solvent, results in the formation of monobrominated products at the para and ortho positions. Due to the high activation by the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.comlibretexts.org Using bromine water can lead to polysubstitution, forming 4,6-dibromo-2-(2-cyclopropylethyl)phenol.

Sulfonation: Reaction with concentrated sulfuric acid introduces a sulfonic acid (-SO3H) group, primarily at the para position.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. nih.gov For instance, acylation with an acyl chloride in the presence of a Lewis acid catalyst would yield the corresponding 4-acyl and 6-acyl derivatives.

The table below summarizes the expected major products from the electrophilic aromatic substitution of this compound.

| Reaction | Reagent | Major Product(s) |

|---|---|---|

| Nitration | Dilute HNO₃ | 4-Nitro-2-(2-cyclopropylethyl)phenol, 6-Nitro-2-(2-cyclopropylethyl)phenol |

| Halogenation | Br₂ in CCl₄ | 4-Bromo-2-(2-cyclopropylethyl)phenol, 6-Bromo-2-(2-cyclopropylethyl)phenol |

| Sulfonation | Conc. H₂SO₄ | 4-Hydroxy-3-(2-cyclopropylethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Hydroxy-3-(2-cyclopropylethyl)phenyl)alkan-1-one |

O-Alkylation and O-Acylation Reactions

The phenolic hydroxyl group can readily undergo O-alkylation to form ethers and O-acylation to form esters. google.comrsc.org

O-Alkylation: This is commonly achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (like sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide via an SN2 mechanism to produce an ether. The reaction conditions are generally mild. researchgate.net

O-Acylation: Phenols react with acylating agents such as acid chlorides or anhydrides in the presence of a base (like pyridine) to yield phenolic esters. This reaction is often rapid and efficient. rsc.org A variety of methods, including copper-catalyzed reactions, have been developed for these transformations. rsc.org

Condensation and Polymerization Behavior of Phenolic Moieties

Phenols are well-known monomers for condensation polymerization, most notably with formaldehyde (B43269) to produce phenol-formaldehyde resins (e.g., Bakelite). libretexts.org In the case of this compound, the presence of the alkyl substituent at one of the ortho positions influences the structure and properties of the resulting polymer.

The polymerization process typically involves the electrophilic attack of protonated formaldehyde on the activated aromatic ring at the positions ortho and para to the hydroxyl group. Since one ortho position is blocked in this compound, polymerization will primarily occur at the para position and the available ortho position, leading to a more linear polymer structure compared to the highly cross-linked polymer formed from unsubstituted phenol. google.comgoogleapis.com These polymers, known as novolacs or resols depending on the catalyst and stoichiometry, have applications as demulsifiers in the oil industry. google.com

Reactivity Pertaining to the Cyclopropane (B1198618) Ring

The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain (approximately 115 kJ/mol), which imparts unique chemical reactivity. nih.gov This strain allows the cyclopropane ring to undergo ring-opening reactions under conditions that would not affect a typical alkane.

Electrophilic Ring-Opening Mechanisms and Products

Aryl-substituted cyclopropanes are susceptible to ring-opening by electrophiles, such as Brønsted or Lewis acids. researchgate.netrsc.org The reaction is initiated by the electrophilic attack on the cyclopropane ring. The presence of the adjacent phenol ring can stabilize the resulting carbocation intermediate.

The mechanism typically proceeds through the formation of a corner-protonated or edge-protonated cyclopropane, which then opens to form the most stable carbocation. For an ethyl-substituted cyclopropane, cleavage of the C1-C2 or C1-C3 bond is possible. The presence of the aryl group often directs the cleavage to form a benzylic-type carbocation, if possible, due to its enhanced stability. Subsequent attack by a nucleophile present in the reaction medium yields the final ring-opened product. For example, reaction with a hydrohalic acid (HX) would lead to the formation of a halogenated alkylphenol.

| Electrophile | Potential Product Class | Notes |

|---|---|---|

| HBr | Bromoalkylphenol | Ring-opening followed by bromide ion attack. |

| H₂O / H⁺ | Alkylphenol diol | Ring-opening followed by water attack. |

| Arenes / Lewis Acid | Diaryl-substituted alkanes | Friedel-Crafts type reaction where the cyclopropane acts as the electrophile. researchgate.net |

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening of a simple alkyl-substituted cyclopropane is generally difficult and requires highly reactive nucleophiles or specific activation of the ring. nih.gov The cyclopropane ring itself is electron-rich and thus not a good electrophile.

However, in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, nucleophilic attack is greatly facilitated. rsc.orgthieme-connect.comscispace.com The this compound molecule does not fit the classic donor-acceptor pattern required to significantly lower the activation energy for nucleophilic attack on the cyclopropane ring itself. bohrium.comnih.gov Therefore, ring-opening via a nucleophilic pathway is not a characteristic reaction for this compound under standard conditions and would necessitate specialized reagents or catalytic systems to proceed.

Transition Metal-Catalyzed Ring-Opening and Rearrangement Processes

The high ring strain of the cyclopropyl (B3062369) group in this compound makes it susceptible to C-C bond activation by transition metals. wikipedia.org This reactivity is a cornerstone of its chemical transformations, allowing for the synthesis of more complex molecular skeletons. Catalysts based on palladium, rhodium, nickel, and platinum are commonly employed to initiate these processes. wikipedia.orgnih.gov

The general mechanism involves the oxidative addition of the metal catalyst into one of the cyclopropane's C-C bonds, resulting in the formation of a metallacyclobutane intermediate. wikipedia.org This key intermediate can then undergo several downstream reactions, leading to a variety of rearranged or functionalized products.

Rhodium(I)-Catalyzed Rearrangements: Rhodium(I) complexes, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), are particularly effective in catalyzing the rearrangement of cyclopropanes, especially those bearing vinyl or aryl groups. nih.gov For a substrate like this compound, the reaction mechanism would likely involve:

Oxidative Addition: The Rh(I) species inserts into the most accessible C-C bond of the cyclopropane ring to form a rhodacyclobutane intermediate.

β-Carbon Elimination or Hydride Migration: The intermediate can then undergo β-carbon elimination to form an alkene or a 1,3-hydride migration to give an alkylrhodium(III) hydride complex. nih.gov

Reductive Elimination: Subsequent reductive elimination from these complexes regenerates the Rh(I) catalyst and yields the final rearranged product, often a linear alkene or a cyclic compound. nih.gov

Depending on the specific ligands and reaction conditions, these rearrangements can lead to the formation of substituted indanes or other annulated structures through intramolecular cyclization pathways.

| Catalyst System | Intermediate | Potential Product Type |

| [Rh(cod)(OH)]₂ / Chiral Bisphosphine | Allyl-Rhodium Complex | Linear Alkenes, Homoallylic Arenes |

| Pd(OAc)₂ / PPh₃ | Palladacyclobutane | Substituted Dienes, Cyclopentenes |

| Ni(cod)₂ / Lewis Acid | Nickelacyclobutane | Cross-coupled Products |

| PtCl₂ | Platinacyclobutane | Halogenated Alkyl Chains |

This table summarizes potential transition metal catalyst systems and the types of products that could be expected from the ring-opening of aryl-substituted cyclopropanes like this compound. Data is generalized from principles of transition metal catalysis. wikipedia.orgnih.govacs.org

Palladium-Catalyzed Processes: Palladium catalysts are also widely used for cyclopropane functionalization. Palladium(0) can initiate ring-opening to form a 1,3-dipolar intermediate, which can be trapped by various dipolarophiles in cycloaddition reactions. nih.gov Alternatively, a Pd(II)/Pd(IV) catalytic cycle can facilitate the conversion of related systems into cyclopropyl ketones, proceeding with a net inversion of geometry relative to the starting material. nih.gov This suggests that by modifying the ethyl linker, palladium catalysis could be used to generate bicyclo[3.1.0]hexane-like structures. nih.gov

Homo-Michael Additions and Cyclopropane Activation

The cyclopropane ring in this compound can act as a synthetic equivalent of a three-carbon synthon, participating in reactions analogous to conjugate additions, often termed homo-Michael additions. This reactivity requires activation of the cyclopropane ring, typically by a Lewis acid or a Brønsted acid, to render it sufficiently electrophilic for attack by a nucleophile. nih.govscispace.com

In this process, the activating acid coordinates to or protonates the cyclopropane ring, facilitating its heterolytic cleavage. This generates a stabilized carbocationic intermediate. The presence of the ortho-phenol substituent can stabilize this cation through resonance. A nucleophile can then attack at the terminus of the resulting three-carbon chain, leading to a 1,5-addition product.

Research has shown that Brønsted acids, particularly in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP), are highly effective at promoting the nucleophilic ring-opening of donor-acceptor cyclopropanes. scispace.com While this compound lacks a formal acceptor group on the ring, the phenyl group acts as a donor, and the acidic conditions can promote reactivity with a wide range of nucleophiles. scispace.com

Key features of this transformation include:

Activation: A Lewis acid (e.g., Sc(OTf)₃, SnCl₄) or a strong Brønsted acid polarizes a C-C bond in the cyclopropane ring. scispace.comrsc.org

Nucleophilic Attack: A wide array of nucleophiles, including arenes, indoles, alcohols, and azides, can be used to open the ring. scispace.com

Product Formation: The reaction results in the formation of a γ-functionalized product, effectively adding the nucleophile at the 3-position relative to the point of initial ring cleavage.

| Activator | Nucleophile (Nu⁻) | General Product Structure |

| Sc(OTf)₃ | Indoles, Naphthols | γ-Aryl-substituted Butylphenols |

| SnCl₄ | Electron-rich Arenes | γ-Aryl-substituted Butylphenols |

| Brønsted Acid (in HFIP) | Alcohols, Azides, Phenols | γ-Alkoxy/Azido/Phenoxy Butylphenols |

This table illustrates the scope of homo-Michael type additions to activated aryl cyclopropanes. scispace.comrsc.org

Transformations of the Ethyl Linker and Inter-functional Group Reactivity

Selective Oxidation and Reduction Processes

Oxidation: The methylene (B1212753) group of the ethyl linker adjacent to the phenol ring is a benzylic C-H bond, which is susceptible to selective oxidation. A variety of metal-catalyzed systems have been developed for the oxidation of such benzylic positions to ketones or alcohols, often with high selectivity. nih.govresearchgate.net Using environmentally benign oxidants like molecular oxygen (O₂) or peroxides like tert-butyl hydroperoxide (TBHP) is a significant goal in this area. nih.gov

For instance, Liu and co-workers developed a method for the benzylic C-H oxidation of 4-ethylphenol (B45693) using O₂ as the oxidant to produce 4-acetoxyacetophenone, a key pharmaceutical intermediate. nih.gov Similar strategies could be applied to this compound. The reaction would convert the benzylic CH₂ group into a carbonyl, yielding 2-(1-oxo-2-cyclopropylethyl)phenol. This transformation is valuable as the resulting ketone can serve as a handle for further functionalization.

| Catalyst System | Oxidant | Product |

| Vanadium Complex | O₂ | 2-(1-oxo-2-cyclopropylethyl)phenol |

| Mn(OAc)₃ / DDQ (cat.) | DDQ | 2-(1-oxo-2-cyclopropylethyl)phenol |

| CuCl₂ / BQC | aq. TBHP | 2-(1-oxo-2-cyclopropylethyl)phenol |

| Co-Cu/SAPS-15 | TBHP | 2-(1-oxo-2-cyclopropylethyl)phenol |

This table presents various catalytic systems reported for the selective oxidation of benzylic C-H bonds in ethylarenes to the corresponding ketones. nih.govrsc.orgnih.gov

Reduction: As the ethyl linker in the parent compound is fully saturated, reduction processes are not directly applicable. However, if the linker is first oxidized to a ketone or modified to contain a double bond, subsequent reduction using standard methods (e.g., NaBH₄, H₂/Pd-C) could be employed to generate chiral centers or modify the molecule's conformation.

Remote Functionalization Strategies

Remote functionalization involves the selective reaction at a C-H bond that is not adjacent to an existing functional group. In this compound, this could involve the C-H bonds of the ethyl linker or even the cyclopropane ring, directed by the phenolic hydroxyl group.

The phenolic hydroxyl is a powerful directing group in transition metal-catalyzed C-H functionalization. researchgate.netnih.gov While it typically directs reactions to the ortho position of the aromatic ring, specialized catalytic systems can achieve functionalization at more remote sites. dntb.gov.uanih.gov This is often accomplished by using a catalyst that coordinates to the hydroxyl group and a ligand or template that creates a large-bite angle metallacycle, allowing the catalytic center to reach C-H bonds further down the alkyl chain. researchgate.net

A plausible strategy for the remote functionalization of the ethyl linker would involve:

Coordination of a palladium(II) catalyst to the phenolic oxygen.

Formation of a palladacycle intermediate that incorporates one of the C-H bonds of the ethyl group.

Subsequent reaction with a coupling partner (e.g., an alkene or an organoboron reagent) to introduce a new functional group at that position. researchgate.net

This approach allows for precise control over the site of functionalization, overriding the inherent reactivity of the molecule and enabling the synthesis of complex derivatives that would be difficult to access through classical methods.

Mechanistic Studies of Novel Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes.

Mechanism of Transition Metal-Catalyzed Ring Opening: The prevailing mechanism for the ring-opening of cyclopropanes by catalysts like Rh(I) or Pd(0) begins with the concerted oxidative addition of the metal into a C-C bond of the strained ring. wikipedia.orgnih.gov This step forms a metallacyclobutane. For rhodium-catalyzed rearrangements, this intermediate can proceed through a β-hydride elimination to form a metal-hydride species, which then undergoes reductive elimination to yield an olefinic product. nih.gov In palladium-catalyzed cross-coupling reactions, the palladacyclobutane can undergo transmetalation or react with another substrate before reductive elimination releases the final product. acs.org

Mechanism of Acid-Catalyzed Homo-Michael Addition: In acid-catalyzed ring-opening reactions, the mechanism is distinct and does not involve metal intermediates. A Brønsted or Lewis acid activates the cyclopropane, leading to the formation of a key 1,3-dipole or carbocation intermediate. scispace.comrsc.org For a donor-acceptor cyclopropane, the Lewis acid coordinates to the acceptor group(s), polarizing the distal C-C bond and facilitating its cleavage upon nucleophilic attack. rsc.org For substrates like this compound under strong Brønsted acid conditions, the acid likely protonates the cyclopropane ring, leading to a transient carbocation that is immediately trapped by a nucleophile present in the reaction medium. scispace.com The regioselectivity is controlled by the formation of the most stable carbocation, which in this case would be stabilized by the adjacent phenyl ring.

Mechanism of Phenol-Directed C-H Functionalization: For remote functionalization directed by the phenol group, the mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. nih.govresearchgate.net The catalyst, typically palladium, first coordinates to the phenolic oxygen. This pre-coordination brings the metal center into proximity with the C-H bonds of the substrate. A ligand on the metal center then assists in the cleavage of a specific C-H bond, forming a six- or seven-membered palladacycle. This thermodynamically stable intermediate then undergoes oxidative addition with a coupling partner, followed by reductive elimination to form the new C-C or C-heteroatom bond and regenerate the active catalyst. researchgate.net

Advanced Spectroscopic and Analytical Characterization

High-Resolution Structural Elucidation Techniques

High-resolution techniques are essential for the unambiguous confirmation of the molecular structure of 2-(2-Cyclopropylethyl)phenol, providing detailed insight into its atomic connectivity, functional groups, and three-dimensional arrangement.

Two-dimensional NMR spectroscopy would be the primary method for elucidating the complex proton and carbon environments of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and cyclopropyl (B3062369) protons. The aromatic protons (4H) would appear in the downfield region (approx. 6.7-7.2 ppm). The ethyl group's methylene (B1212753) protons (-CH₂-CH₂-) would likely appear as two distinct multiplets around 2.7 ppm (adjacent to the aromatic ring) and 1.6 ppm (adjacent to the cyclopropyl group). The cyclopropyl protons are highly shielded and would appear in the upfield region (approx. 0.2-0.8 ppm), with complex splitting patterns due to geminal and vicinal coupling. researchgate.net The phenolic hydroxyl (-OH) proton would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR: The carbon spectrum would show unique signals for each carbon atom. Aromatic carbons would resonate between 115-155 ppm. The ethyl carbons would be found around 30-40 ppm, while the highly strained cyclopropyl carbons would be significantly upfield, typically between 0-15 ppm. docbrown.info

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations. Key correlations would be observed between adjacent protons in the ethyl chain and within the cyclopropyl ring. It would also confirm the coupling between the ethyl group and the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the upfield proton signals to the cyclopropyl carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Phenolic OH | Variable (broad s) | - | Aromatic C's |

| Aromatic CH | 6.7 - 7.2 (m) | 115 - 130 | Aromatic C's, Benzylic CH₂ |

| Aromatic C-O | - | ~155 | Aromatic H's, OH |

| Aromatic C-C₂H₄ | - | ~135 | Aromatic H's, Benzylic CH₂ |

| Ar-CH₂- | ~2.7 (t) | ~35 | Aromatic C's, -CH₂-C₃H₅ |

| -CH₂-C₃H₅ | ~1.6 (q) | ~30 | Ar-CH₂-, Cyclopropyl C's |

| Cyclopropyl CH | ~0.8 (m) | ~10 | -CH₂-C₃H₅, Cyclopropyl CH₂ |

| Cyclopropyl CH₂ | 0.2 - 0.5 (m) | ~5 | -CH₂-C₃H₅, Cyclopropyl CH |

Note: This table is predictive and based on values for similar structural motifs. Actual experimental values may vary.

HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₁₁H₁₄O). Electron ionization (EI) would likely induce characteristic fragmentation. wikipedia.org

The expected fragmentation pathways include:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond between the ethyl chain and the cyclopropyl group, leading to the formation of a stable benzylic cation (m/z 107). This is often the base peak in similar structures.

Loss of Ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of an ethylene molecule (C₂H₄) from the molecular ion, resulting in a fragment corresponding to 2-cyclopropylphenol.

Cyclopropyl Ring Opening: The strained cyclopropyl ring might undergo rearrangement or fragmentation, leading to the loss of C₃H₅ or related fragments. docbrown.info

Phenolic Fragmentation: Cleavage characteristic of phenols, such as the loss of CO or CHO radicals from the aromatic ring, might also be observed, though likely as minor pathways. purdue.edu

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their vibrational modes. tandfonline.comsemanticscholar.org

FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. scielo.br Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the ethyl and cyclopropyl groups) would be observed just below 3000 cm⁻¹. Characteristic aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1200-1250 cm⁻¹. The presence of the cyclopropyl group may introduce specific C-H stretching vibrations around 3100 cm⁻¹ and ring deformation ("breathing") modes at lower wavenumbers. vscht.cz

Raman Spectroscopy: The Raman spectrum would show strong bands for the aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹. wiley.com While the O-H stretch is typically weak in Raman, the C-H and C-C stretching vibrations of the alkyl and cyclopropyl groups would be clearly visible.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200-3600 (strong, broad) | Weak |

| Aromatic C-H | Stretch | 3010-3100 (medium) | Medium-Strong |

| Aliphatic C-H | Stretch | 2850-2960 (strong) | Strong |

| Aromatic C=C | Stretch | 1450-1600 (medium-strong) | Strong |

| C-O | Stretch | 1200-1250 (strong) | Medium |

| Cyclopropyl Ring | Ring Deformation | ~1020 (medium) | Medium |

Since this compound is a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging. Analysis would likely require the synthesis of a suitable crystalline derivative (e.g., an ester or ether). If successful, X-ray crystallography would provide definitive information on bond lengths, bond angles, and the solid-state conformation of the molecule, including the orientation of the cyclopropylethyl group relative to the phenol (B47542) ring.

Chromatographic Method Development and Optimization

Chromatographic methods are essential for separating this compound from impurities and confirming its identity.

GC-MS is the ideal technique for analyzing the purity and confirming the identity of a relatively volatile compound like this compound. wikipedia.orgetamu.edu

Method Development: A typical GC method would involve a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms). The oven temperature would start at a low value (e.g., 60-80°C) and ramp up to a higher temperature (e.g., 250-280°C) to ensure the elution of the compound and any potential impurities. Helium would be used as the carrier gas. nih.gov

Purity Assessment: The purity of a sample would be determined by integrating the peak area of the main compound in the total ion chromatogram (TIC) and comparing it to the areas of any impurity peaks.

Identity Confirmation: The identity is confirmed by a dual-method approach. First, the retention time of the analyte is matched against that of a known standard under identical GC conditions. Second, the mass spectrum obtained for the chromatographic peak is compared to a reference spectrum. The fragmentation pattern, as described in section 4.1.2, would serve as a chemical fingerprint for the molecule.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of phenolic compounds such as this compound. The method's robustness, high resolution, and sensitivity make it ideal for analyzing complex matrices. In a typical reverse-phase HPLC (RP-HPLC) setup, this compound is separated based on its polarity. nih.govembrapa.br

The stationary phase is typically a nonpolar material, such as silica (B1680970) chemically modified with C18 alkyl chains, while the mobile phase is a more polar solvent mixture, commonly consisting of acetonitrile (B52724) or methanol (B129727) and water, often with a small percentage of acid (like formic or acetic acid) to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks and more reproducible retention times. nih.govpubcompare.ai Detection is frequently accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column. nih.govembrapa.br For this compound, the aromatic ring provides a strong chromophore, allowing for sensitive detection at specific wavelengths.

An isocratic HPLC method can be developed for routine analysis, where the mobile phase composition remains constant throughout the run. chromatographyonline.com Alternatively, a gradient elution, where the mobile phase composition is changed over time, can be employed to optimize the separation of this compound from other related impurities or compounds in a mixture. pubcompare.ai Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in a sample to this curve. chromatographyonline.commdpi.com The use of an internal standard can further improve the accuracy and precision of the quantification. chromatographyonline.com

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of moderately nonpolar compounds like phenols. pubcompare.ai |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | Acetonitrile is a common organic modifier. Acid improves peak shape for phenols. pubcompare.aimdpi.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency. pubcompare.ai |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. pubcompare.ai |

| Detection | UV-DAD at ~275 nm | Phenolic compounds typically exhibit maximum absorbance around this wavelength. |

Advanced Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical method. slideshare.net For this compound, derivatization can be employed to enhance its detectability in HPLC or to increase its volatility and thermal stability for Gas Chromatography (GC) analysis. phenomenex.comlibretexts.org

In the context of GC, the polar hydroxyl group of the phenol can cause poor peak shape and thermal degradation. phenomenex.com Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose, yielding a less polar, more volatile, and more thermally stable derivative suitable for GC analysis. phenomenex.comresearchgate.net Acylation, using reagents like acetic anhydride (B1165640) or perfluorooctanoyl chloride, is another strategy to form esters that are more volatile than the parent phenol. nih.govresearchgate.net

For HPLC analysis, derivatization is primarily used to enhance detection sensitivity, especially when analyzing trace amounts. libretexts.org This typically involves attaching a chromophoric or fluorophoric tag to the phenolic hydroxyl group. Reagents such as 4-nitrobenzoyl chloride can be used to create a derivative with strong UV absorbance at a wavelength where potential interferences are minimal. scirp.org For fluorescence detection, which offers higher sensitivity and selectivity, reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) can be employed, although OPA is more specific for primary amines and may require modification of the strategy for phenols. slideshare.netlibretexts.org These strategies can be performed either before the sample is injected onto the column (pre-column derivatization) or after the separation has occurred but before detection (post-column derivatization). slideshare.net

| Technique | Reagent | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| Silylation (GC) | BSTFA or MTBSTFA | Trimethylsilyl (TMS) or t-Butyldimethylsilyl (TBDMS) ether | Increases volatility and thermal stability; improves peak shape. phenomenex.comresearchgate.net |

| Acylation (GC) | Acetic Anhydride / Perfluorooctanoyl Chloride | Acetate / Perfluorooctanoyl ester | Reduces polarity and increases volatility for GC-MS analysis. nih.govresearchgate.net |

| UV-Tagging (HPLC) | 4-Nitrobenzoyl Chloride | 4-Nitrobenzoyl ester | Enhances UV detection by introducing a strong chromophore. scirp.org |

| Fluorescence-Tagging (HPLC) | Dansyl Chloride | Dansyl ether | Provides high sensitivity and selectivity with fluorescence detection. libretexts.orgscirp.org |

Determination of Stereochemical Purity and Enantiomeric Excess

The structure of this compound contains a chiral center, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers. youtube.com These enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, it is crucial to determine the stereochemical purity, or enantiomeric excess (ee), of a sample. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. heraldopenaccess.us

Chiral Stationary Phase Chromatography (GC, HPLC)

Chiral chromatography is the most widely used method for separating enantiomers and determining enantiomeric excess. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. wikipedia.org Both GC and HPLC can be equipped with chiral columns. csfarmacie.czlcms.cz

For chiral HPLC, CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, which are coated or immobilized on a silica support. phenomenex.comchromatographyonline.com These phases can form transient diastereomeric complexes with the enantiomers of this compound through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation, allowing for their separation. phenomenex.comchromatographyonline.com Other common CSPs include Pirkle-type phases, cyclodextrin-based phases, and protein-based phases. lcms.czphenomenex.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol) for normal-phase chromatography, is critical for achieving optimal resolution. phenomenex.com

Chiral GC columns often utilize derivatized cyclodextrins mixed into a polysiloxane stationary phase. lcms.cz These cyclodextrins create a chiral cavity into which one enantiomer of a volatile derivative of this compound may fit better than the other, resulting in separation. lcms.cz Method development involves screening different chiral columns and optimizing parameters like mobile phase composition and temperature to achieve baseline separation of the enantiomers. chromatographyonline.com

| CSP Type | Chiral Selector | Typical Application (Mode) | Separation Principle |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | HPLC (Normal or Reversed-Phase) | Forms diastereomeric complexes via hydrogen bonds, dipole interactions. chromatographyonline.com |

| Cyclodextrin-based | Derivatized β- or γ-cyclodextrins | GC, HPLC | Inclusion complexation; analyte fits into the chiral cavity. csfarmacie.czlcms.cz |

| Pirkle-type (Brush-type) | π-acidic or π-basic molecules (e.g., DNB-phenylglycine) | HPLC (Normal Phase) | π-π interactions, hydrogen bonding, and dipole stacking. phenomenex.com |

| Protein-based | Immobilized proteins (e.g., AGP, BSA) | HPLC (Reversed-Phase) | Mimics biological interactions; complex hydrophobic and polar interactions. phenomenex.com |

Polarimetry and Circular Dichroism (CD) Spectroscopy

Beyond chromatographic methods, chiroptical techniques like polarimetry and circular dichroism (CD) spectroscopy are essential for characterizing chiral molecules. youtube.com

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. sheffield.ac.uk This property is known as optical activity. Each enantiomer of this compound will rotate the light by an equal magnitude but in opposite directions. The measured specific rotation ([α]) is a characteristic physical property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, concentration). sheffield.ac.uk Polarimetry is a classic method for determining the enantiomeric excess of a sample by comparing the observed optical rotation of the mixture to the known specific rotation of the pure enantiomer. heraldopenaccess.us

Circular Dichroism (CD) Spectroscopy is an absorption spectroscopy method that uses circularly polarized light. youtube.com Chiral molecules absorb left- and right-handed circularly polarized light to different extents. yale.edunih.gov A CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. sheffield.ac.uk Enantiomers produce mirror-image CD spectra. This technique is particularly powerful for determining the absolute configuration of a chiral molecule (i.e., its actual 3D arrangement) by comparing experimental spectra to theoretical spectra calculated using quantum chemistry methods. It also provides information about the conformation of the molecule in solution. yale.edu While HPLC separates enantiomers for quantification, CD spectroscopy provides detailed structural information about the chiral center. nih.gov

| Feature | Polarimetry | Circular Dichroism (CD) Spectroscopy |

|---|---|---|

| Principle | Measures the rotation of the plane of polarized light. sheffield.ac.uk | Measures the differential absorption of left- vs. right-circularly polarized light. nih.gov |

| Primary Information | Specific Rotation ([α]); used to calculate enantiomeric excess (ee). heraldopenaccess.us | Differential Absorbance (ΔA); provides structural and conformational information; absolute configuration. yale.edu |

| Measurement Wavelength | Typically at a single wavelength (e.g., Sodium D-line, 589 nm). sheffield.ac.uk | Measured over a range of wavelengths, producing a spectrum. sheffield.ac.uk |

| Application | Quantitative determination of optical purity/ee for known compounds. | Structural elucidation, determination of absolute configuration, conformational analysis. |

Computational and Theoretical Investigations of 2 2 Cyclopropylethyl Phenol

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Electronic structure analysis of 2-(2-Cyclopropylethyl)phenol focuses on understanding the distribution of electron density and the nature of its molecular orbitals.

Density Functional Theory (DFT) is a robust quantum chemical method used to calculate the electronic structure of molecules. ucc.edu.ghresearchgate.net DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G* or higher, can determine the optimized geometry, electronic energies, and orbital distributions of this compound. ucc.edu.ghsemanticscholar.org

The key outputs from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, indicating its ability to act as an electron acceptor. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. ijesi.org For alkyl-substituted phenols, the presence of the electron-donating alkyl group is expected to raise the HOMO energy and slightly affect the LUMO energy, leading to a modest decrease in the HOMO-LUMO gap compared to unsubstituted phenol (B47542).

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. wolfram.comresearchgate.netresearchgate.netuni-muenchen.de For this compound, the MEP map would show a region of high negative potential around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack and its role in hydrogen bonding. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction. The aromatic ring itself would show a negative potential due to its π-electron system. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.govscielo.org.mx These descriptors are calculated from the changes in electronic energy or density with respect to the number of electrons.

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

For this compound, the electron-donating nature of the alkyl substituent would influence these parameters, generally leading to a slightly softer and more nucleophilic character compared to unsubstituted phenol.

Local Reactivity Descriptors , such as the Fukui function (f(r)) , identify the most reactive sites within a molecule. ymerdigital.comresearchgate.netd-nb.info The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. d-nb.infoharbinengineeringjournal.com

f+(r) corresponds to nucleophilic attack (attack by a nucleophile) and highlights sites that can best accommodate an additional electron.

f-(r) corresponds to electrophilic attack (attack by an electrophile) and identifies sites from which an electron is most easily removed.

For this compound, the Fukui functions would likely indicate that the oxygen atom and specific carbons on the aromatic ring (particularly ortho and para to the hydroxyl group) are the primary sites for electrophilic attack, while the region around the hydroxyl hydrogen would be susceptible to nucleophilic attack.

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -0.55 |

| HOMO-LUMO Gap | ΔE | 5.30 |

| Chemical Potential | μ | -3.20 |

| Chemical Hardness | η | 2.65 |

| Global Softness | S | 0.38 |

| Electrophilicity Index | ω | 1.93 |

Conformational Analysis and Energetic Landscapes

The flexibility of the cyclopropylethyl side chain allows this compound to adopt multiple conformations, each with a different energy. Understanding these conformations and the energy barriers between them is crucial for predicting the molecule's behavior.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. It is less computationally expensive than quantum methods and is well-suited for scanning the conformational space of flexible molecules. lumenlearning.com A force field (a set of parameters and equations) is used to calculate the energy contributions from bond stretching, angle bending, and torsional angles, as well as non-bonded van der Waals and electrostatic interactions. For this compound, MM can be used to identify low-energy conformers arising from rotation around the C-C single bonds of the ethyl chain and the C-O bond of the hydroxyl group.

Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. nih.govnih.gov An MD simulation provides a dynamic picture of the molecule's behavior, showing how it explores different conformations at a given temperature. By simulating the molecule in a solvent like water, MD can also capture the influence of the environment on its conformational preferences and dynamics. nih.gov This would be particularly relevant for understanding how the hydrophobic cyclopropylethyl chain and the hydrophilic phenol group interact with their surroundings.

The various conformers of this compound are not static but can interconvert by rotating around single bonds. The energetic landscape, or potential energy surface, describes the energy of the molecule as a function of these rotational angles (dihedral angles). Low-energy regions correspond to stable conformers (local minima), while the paths between them pass through higher-energy transition states. The energy difference between a stable conformer and a transition state is the rotational barrier, which determines the rate of interconversion. researchgate.netugm.ac.id

For this compound, key rotational barriers would include:

Rotation of the hydroxyl group: The barrier to rotation around the C-O bond is typically low in phenols but is influenced by interactions with the adjacent alkyl group. ugm.ac.id

Rotation around the C(aryl)-C(ethyl) bond: This determines the orientation of the ethyl side chain relative to the aromatic ring.

Rotation around the C(ethyl)-C(ethyl) bond: This governs the relative positions of the cyclopropyl (B3062369) and phenyl groups, leading to different gauche and anti conformers.

These barriers can be calculated using quantum methods like DFT for higher accuracy. researchgate.net The results can be visualized on a potential energy surface plot, mapping the energy as a function of two or more dihedral angles to illustrate the interconversion pathways.

| Rotation Axis | Description | Estimated Barrier (kcal/mol) |

|---|---|---|

| C(aryl)-O | Rotation of the hydroxyl group | 2.5 - 4.0 |

| C(aryl)-CH2 | Rotation of the entire side chain | 1.5 - 3.0 |

| CH2-CH2 | Rotation between gauche and anti conformers of the side chain | 3.0 - 5.0 |

Reaction Mechanism Modeling

Computational modeling can be used to explore the detailed pathways of chemical reactions, identifying intermediates, transition states, and activation energies. For a phenolic compound, a key reaction of interest is its antioxidant activity, which often proceeds via a hydrogen atom transfer (HAT) mechanism. nih.govacs.orgnih.gov

In a HAT reaction, the phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching the radical and forming a stable phenoxyl radical. researchgate.netacs.org DFT calculations can model this process by:

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate between the reactants (phenol + radical) and products (phenoxyl radical + quenched radical).

Calculating the Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

For this compound, the electron-donating alkyl group is expected to lower the O-H BDE compared to unsubstituted phenol, thereby enhancing its antioxidant activity. acs.org Computational models can quantify this effect and compare its reactivity to other phenolic antioxidants.

Other potential reactions that could be modeled include electrophilic aromatic substitution or oxidation of the side chain. rsc.orglibretexts.org Modeling these reactions would provide a comprehensive understanding of the chemical reactivity of this compound.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Calculations

Understanding the chemical transformations of this compound requires identifying the transition states (TS) of potential reactions. A transition state is a specific configuration along a reaction coordinate that represents the highest energy point, or saddle point, on the potential energy surface between reactants and products. missouri.edu Computational methods are essential for locating these fleeting structures and verifying their nature.

Transition State Identification: For a given reaction, such as the oxidation of the phenolic hydroxyl group or a reaction involving the cyclopropyl ring, computational chemists employ various algorithms to locate the transition state geometry. This process involves optimizing the molecular structure to find a first-order saddle point where the energy is a maximum in one direction (along the reaction path) and a minimum in all other directions. Verification of a true transition state is achieved by performing a vibrational frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. q-chem.com